molecular formula C15H14ClN5O2S B2705168 1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide CAS No. 2034584-09-1

1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide

Cat. No.: B2705168
CAS No.: 2034584-09-1
M. Wt: 363.82
InChI Key: GROCDNJHSBUTRV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide (CAS 2034584-09-1) is a chemical compound with a molecular formula of C15H14ClN5O2S and a molecular weight of 363.82 g/mol . This molecule features a hybrid structure incorporating a 2-chlorophenyl group, a methanesulfonamide linker, and a 1,2,3-triazole ring connected to a pyridin-3-yl group, making it a potential scaffold in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, particularly those containing triazole and pyridine rings, have been investigated for various biological activities. For instance, structurally related aminotriazole derivatives have been reported as potent P2X7 receptor antagonists, indicating potential utility in immunological and neurological research . Furthermore, triazole-containing molecules have shown significant promise in anticancer research, with some derivatives demonstrated to inhibit cell proliferation and induce apoptosis in cancer cell lines . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block in chemical synthesis, a reference standard in analytical studies, or a candidate for in vitro biological screening.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c16-15-6-2-1-4-12(15)11-24(22,23)18-8-13-10-21(20-19-13)14-5-3-7-17-9-14/h1-7,9-10,18H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROCDNJHSBUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN5O2S
  • Molecular Weight : 317.78 g/mol

This compound features a triazole ring , which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The methanesulfonamide moiety is associated with the inhibition of several enzymes, including carbonic anhydrase and urease. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these enzymes, which are crucial in various physiological processes.
  • Antiproliferative Effects : Research indicates that the compound may exhibit antiproliferative activity against various cancer cell lines. The presence of the triazole ring enhances its ability to interfere with cellular proliferation pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Salmonella typhi and Bacillus subtilis, similar to other sulfonamide derivatives.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Antiproliferative Activity :
    • A study evaluated the antiproliferative effects on breast and colon cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutic agents .
  • Enzyme Inhibition Studies :
    • Inhibitory assays demonstrated that the compound effectively inhibited urease activity with an IC50 value of 0.63 µM, showcasing its potential as a therapeutic agent for conditions like kidney stones .
  • Antimicrobial Screening :
    • Antibacterial assays revealed moderate to strong activity against S. typhi and B. subtilis, indicating its potential as an antimicrobial agent .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntiproliferativeBreast Cancer Cells10.5
AntiproliferativeColon Cancer Cells12.0
Urease Inhibition-0.63
AntibacterialSalmonella typhi15.0
AntibacterialBacillus subtilis20.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects, physicochemical properties, and synthetic routes:

Compound Name / ID Key Substituents Molecular Formula / Weight Melting Point (°C) Notable Features Reference
Target Compound : 1-(2-Chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide 2-Chlorophenyl, pyridin-3-yl triazole, methanesulfonamide Not provided Not provided Triazole-pyridine system enhances π-π interactions; sulfonamide improves solubility. Likely synthesized via Cu-catalyzed azide-alkyne cycloaddition .
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) () 4-Chlorophenyl carbamoyl, trimethylpyrazole, pyridine sulfonamide C₁₈H₁₈ClN₅O₃S / 421.87 178–182 IR: SO₂ (1170 cm⁻¹), carbonyl (1727 cm⁻¹). NMR confirms substitution pattern. Higher steric bulk from trimethylpyrazole may reduce bioavailability .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Fluorophenyl, chromenone, pyrazolo-pyrimidine, sulfonamide Not provided / 589.1 (M⁺+1) 175–178 High molecular weight and fluorinated groups enhance lipophilicity. Potential use in kinase inhibition or anticancer applications .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2, ) 3-Chlorophenoxy methyl, ethylpyrazole, sulfonamide Not provided Not provided Pyrazole sulfonamide with chlorophenoxy group; increased steric hindrance may affect target binding compared to triazole-based analogs .

Structural and Functional Insights:

Core Heterocycles :

  • The target compound’s 1,2,3-triazole (vs. pyrazole in ) offers distinct regioselectivity in binding interactions. Triazoles, often synthesized via Cu-catalyzed click chemistry (), provide metabolic stability compared to pyrazoles .
  • The pyridin-3-yl group (target compound) may enhance metal coordination or polar interactions compared to pyridinesulfonamide () or pyrazolo-pyrimidine ().

Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl substitution (target) may induce steric hindrance distinct from 4-chlorophenyl () or 3-chlorophenoxy (), altering target selectivity. Sulfonamide Positioning: Methanesulfonamide (target) vs. pyridinesulfonamide () affects acidity (pKa) and solubility.

Synthetic Routes: The target’s triazole likely forms via Cu(I)-catalyzed azide-alkyne cycloaddition (), a regioselective method yielding 1,4-disubstituted triazoles. This contrasts with Mitsunobu reactions () or Suzuki couplings () used in analogs.

Physicochemical Properties :

  • Melting points of analogs (175–182°C) suggest moderate thermal stability, likely shared by the target compound.
  • IR spectra () confirm sulfonamide S=O stretches (~1170 cm⁻¹) and carbonyl peaks (1727 cm⁻¹), which the target compound would similarly exhibit.

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